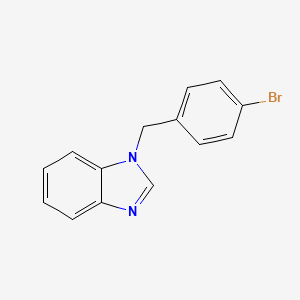![molecular formula C19H21ClN2O2 B5803856 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5803856.png)
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide, also known as CHEP, is a synthetic compound that has been extensively studied for its various applications in scientific research. CHEP is a potent and selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Aplicaciones Científicas De Investigación
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied for its various applications in scientific research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors.
Mecanismo De Acción
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is a potent and selective inhibitor of the PKC family, which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis. PKC is involved in the regulation of many signaling pathways, including those involved in cancer cell proliferation and survival. By inhibiting PKC, this compound disrupts these pathways and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis, which is essential for the growth and spread of tumors. In addition, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential therapeutic agent for the treatment of inflammatory diseases and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide is its high selectivity for PKC, which makes it a potent and specific inhibitor of this protein family. This selectivity also reduces the risk of off-target effects, which can be a problem with less selective inhibitors. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to use in some experimental settings.
Direcciones Futuras
There are many potential future directions for the study of 3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide. One area of research could be to investigate the use of this compound as a therapeutic agent for the treatment of cancer and other diseases. Another area of research could be to optimize the synthesis of this compound to improve its yield and purity. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on various signaling pathways. Overall, the study of this compound has the potential to lead to the development of new and effective therapies for a variety of diseases.
Métodos De Síntesis
3-chloro-4-ethoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide can be synthesized using a multi-step process involving the reaction of 3-chloro-4-ethoxybenzoic acid with 1-pyrrolidinecarboxaldehyde, followed by a series of reactions with various reagents. The final step involves the reaction of the intermediate product with 2-bromo-1-(4-fluorophenyl)ethanone to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity.
Propiedades
IUPAC Name |
3-chloro-4-ethoxy-N-(2-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-10-9-14(13-15(18)20)19(23)21-16-7-3-4-8-17(16)22-11-5-6-12-22/h3-4,7-10,13H,2,5-6,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWLQMQWFHPXJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B5803781.png)
![N-(4-acetylphenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5803796.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-N,1-dimethyl-4-piperidinamine](/img/structure/B5803820.png)
![1-(4-chlorobenzyl)-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5803826.png)
![4-methoxy-N'-[(4-morpholinylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5803828.png)

![1-[(2-naphthyloxy)acetyl]-4-phenylpiperazine](/img/structure/B5803852.png)



![4-[(4-chloro-2-nitrophenoxy)acetyl]morpholine](/img/structure/B5803877.png)
![ethyl 2-[(4-ethylphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5803884.png)